molecular formula C18H23N3O2 B12174239 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide

Cat. No.: B12174239
M. Wt: 313.4 g/mol
InChI Key: VKFNHZLGPCSDKX-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the amino group can be achieved using acetic anhydride in the presence of a base such as pyridine . The final step involves the coupling of the indole derivative with cyclohexylamine to form the cyclohexylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity . The cyclohexylacetamide moiety can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide is unique due to the combination of the indole ring, acetylamino group, and cyclohexylacetamide moiety This unique structure imparts specific chemical properties and biological activities that differentiate it from other compounds

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H23N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12H2,1H3,(H,19,22)(H,20,23)

InChI Key

VKFNHZLGPCSDKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCC3

Origin of Product

United States

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